molecular formula C20H21N3O B439543 3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 313386-55-9

3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile

Cat. No.: B439543
CAS No.: 313386-55-9
M. Wt: 319.4g/mol
InChI Key: SGVXWYLWBLENCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile is a chemical compound with the molecular formula C20H21N3O and a molecular weight of 319.40 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a diphenylmethyl group and a nitrile group. It is used in various scientific research applications, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile typically involves the reaction of 1-(Diphenylmethyl)piperazine with appropriate reagents to introduce the nitrile group. One common method involves the reaction of 1-(Diphenylmethyl)piperazine with acrylonitrile under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in pharmacological research, it may interact with neurotransmitter receptors or ion channels .

Comparison with Similar Compounds

Similar Compounds

    1-(Diphenylmethyl)piperazine: This compound is structurally similar but lacks the nitrile group.

    3-(4-Methylpiperazin-1-yl)propanoic acid: Another related compound with a different functional group.

Uniqueness

3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile is unique due to the presence of both the diphenylmethyl and nitrile groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c21-12-11-19(24)22-13-15-23(16-14-22)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,20H,11,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVXWYLWBLENCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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